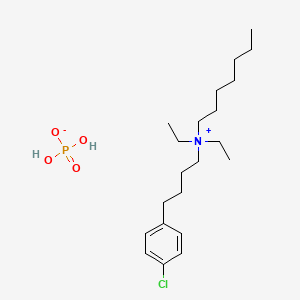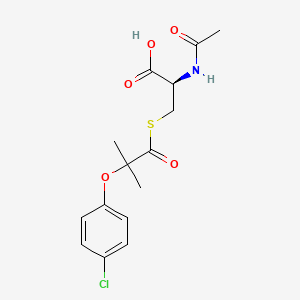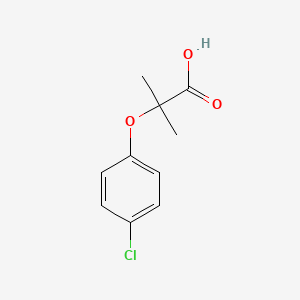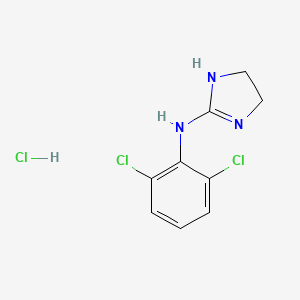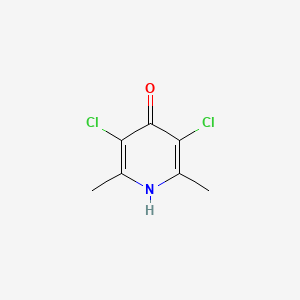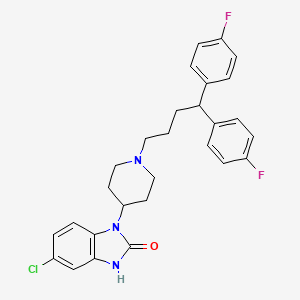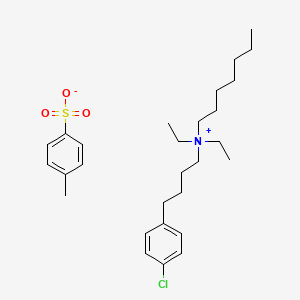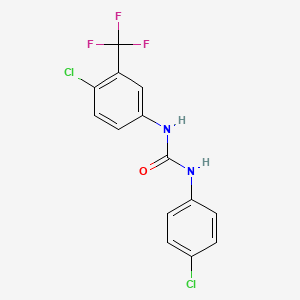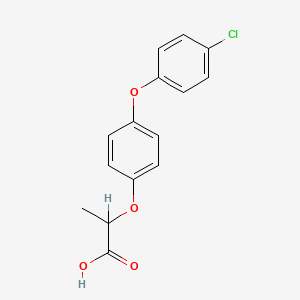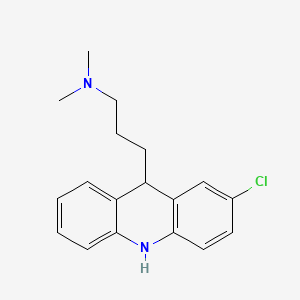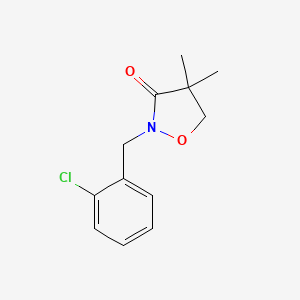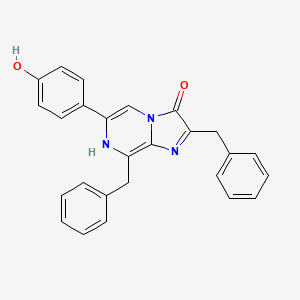
Coelenterazine h
Overview
Description
Coelenterazine h is a synthetic derivative of the naturally occurring luciferin, coelenterazine. It is widely used in bioluminescence research due to its ability to emit light upon oxidation. This compound is particularly notable for its application in calcium ion detection and as a substrate for various luciferases, including Renilla luciferase and aequorin .
Mechanism of Action
Target of Action
Coelenterazine h, a derivative of native Coelenterazine, primarily targets various luciferases, such as Renilla luciferase (Rluc) and Gaussia luciferase (Gluc), among others . These luciferases are enzymes that catalyze the oxidation of this compound, leading to the emission of light . Additionally, this compound acts as an auxiliary factor for aequorin, a photoprotein found in jellyfish, and can be used to detect calcium ion concentrations in living cells .
Mode of Action
The mode of action of this compound involves its oxidation by luciferases in the presence of molecular oxygen . This oxidation process produces a high-energy intermediate product and emits blue light with a peak emission wavelength of approximately 450-480 nm . When this compound is part of the aequorin complex, it can only be oxidized to produce the high-energy product Coelenteramide after binding with calcium ions (Ca2+), simultaneously releasing CO2 and blue fluorescence (~466 nm) .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve bioluminescence. The oxidation of this compound by luciferases leads to the emission of light, a process that is central to bioluminescence . This process is utilized by a significant proportion of marine bioluminescent organisms (over 75%) . Furthermore, this compound exhibits Bioluminescence Resonance Energy Transfer (BRET) properties . In the presence of this compound as a substrate, luciferases (such as Rluc) catalyze the substrate to emit blue light, and the energy is transferred to EYFP (Enhanced Yellow Fluorescent Protein), which emits green light (~530 nm) .
Pharmacokinetics
It is known that this compound is soluble in propylene glycol and citric acid, which may influence its bioavailability .
Result of Action
The result of this compound’s action is the emission of light, which is used in various applications such as in vivo imaging, gene reporting, detection of reactive oxygen species (ROS) levels in cells/tissues, high-throughput screening, and monitoring of calcium ion levels in living cells . Some this compound derivatives have been found to display excellent bioluminescence properties compared to native Coelenterazine .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, oxygen and moisture can lead to the auto-oxidation of this compound over time, reducing its overall activity . Therefore, it is recommended to store this compound as a completely dry powder under argon in air-tight containers at -20°C or for longer storage at -80°C, protected from light .
Biochemical Analysis
Biochemical Properties
Coelenterazine h plays a crucial role in biochemical reactions, particularly in bioluminescence. It serves as a substrate for various luciferases, including Renilla luciferase and aequorin. When this compound interacts with these enzymes, it undergoes oxidation, resulting in the emission of light. This reaction is utilized in various assays to measure calcium ion concentrations and monitor reactive oxygen species in cells .
Cellular Effects
This compound influences various cellular processes by acting as a reporter molecule in bioluminescence assays. It is permeable to cell membranes, allowing it to reconstitute the aequorin complex in vivo . This property enables researchers to study intracellular calcium dynamics and other cellular events in real-time. Additionally, this compound has been used to monitor protein-protein interactions and gene expression in living cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with luciferases. The compound binds to the active site of the enzyme, where it undergoes oxidation in the presence of molecular oxygen. This reaction produces an excited state intermediate, which decays to emit light. The binding interactions and the catalytic triad involved in this process have been well-characterized in Renilla luciferase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is known for its stability when stored properly, but it can undergo slow oxidation in the presence of atmospheric oxygen . In bioluminescence assays, the luminescent signal generated by this compound is typically rapid, occurring within seconds of substrate addition. The intensity and duration of the signal can be influenced by factors such as enzyme concentration and substrate availability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Higher concentrations of the compound result in stronger bioluminescent signals, which can be useful for imaging studies. Excessive doses may lead to cytotoxicity or other adverse effects. It is essential to optimize the dosage to achieve the desired luminescent intensity while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to bioluminescence. It is synthesized from tyrosine and phenylalanine through a series of enzymatic reactions. In marine organisms, this compound can be obtained from dietary sources or synthesized de novo . The compound is metabolized to coelenteramide and other derivatives, which can also participate in luminescent reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion due to its lipophilic nature. It can freely permeate cell membranes, facilitating its use in various in vivo and in vitro assays . The compound’s distribution can be influenced by factors such as tissue type, cellular environment, and the presence of binding proteins .
Subcellular Localization
This compound localizes to specific subcellular compartments depending on the experimental conditions. In bioluminescence assays, it is often targeted to organelles such as the endoplasmic reticulum or mitochondria to study localized calcium signaling or other cellular events . The subcellular localization of this compound can be directed by fusion proteins or targeting sequences, enhancing its utility in cellular imaging studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coelenterazine h involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 2-cyano-6-hydroxybenzothiazole with an aldehyde, followed by cyclization and oxidation reactions . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like sodium methoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Coelenterazine h undergoes several types of chemical reactions, including:
Oxidation: this compound is oxidized by luciferases to produce light.
Reduction: It can be reduced to coelenteramide, a less reactive form.
Substitution: Various substituents can be introduced at different positions on the this compound molecule to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves molecular oxygen and luciferase enzymes under physiological conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Oxidation: Produces coelenteramide and light.
Reduction: Produces coelenteramide.
Substitution: Produces various coelenterazine derivatives with modified properties.
Scientific Research Applications
Coelenterazine h has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe for detecting reactive oxygen species.
Biology: Employed in calcium imaging to monitor intracellular calcium levels.
Medicine: Utilized in drug screening assays to identify potential therapeutic compounds.
Industry: Applied in environmental monitoring to detect pollutants through bioluminescent assays.
Comparison with Similar Compounds
Similar Compounds
Native Coelenterazine: The parent compound, used in similar bioluminescent applications but with different spectral properties.
DeepBlueC: Another coelenterazine derivative known for its blue-shifted emission.
Coelenterazine f: A derivative with enhanced stability and longer emission duration.
Uniqueness
Coelenterazine h is unique due to its higher initial luminous intensity compared to native coelenterazine, making it more sensitive for certain applications . Its ability to produce a longer-lasting kinetic signal when used with Renilla luciferase also sets it apart .
Properties
IUPAC Name |
2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19/h1-14,17,30-31H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTUVUVRFJVHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376393 | |
| Record name | Coelenterazine h | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50909-86-9 | |
| Record name | Coelenterazine H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050909869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coelenterazine h | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COELENTERAZINE H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HKC9Y0YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Coelenterazine h serves as a substrate for Renilla luciferase (Rluc) and other marine luciferases. [, , ] Upon binding to Rluc in the presence of oxygen, this compound undergoes oxidation, leading to a flash of blue light at 480 nm. [, , ] This bioluminescent reaction is widely utilized in bioluminescence resonance energy transfer (BRET) assays to study protein-protein interactions, monitor cellular signaling pathways, and quantify biological analytes. [, , , ]
ANone:
- Spectroscopic Data: While specific spectroscopic data wasn't detailed in the provided research, it's important to note that this compound displays a characteristic absorbance peak around 430 nm. []
A: this compound exhibits limited stability in aqueous solutions, especially at physiological temperatures and in the presence of serum. [] This instability stems from auto-oxidation, which also generates background luminescence, hindering assay sensitivity. [] To address this, researchers have developed protected this compound analogs, such as those incorporated into the ViviRenTM and EnduRenTM Live Cell Substrates, to improve stability and reduce background signal in live cell assays. []
A: this compound itself isn't catalytic. Its role is as a substrate for luciferases like Rluc. [, , ] The enzyme catalyzes the oxidation of this compound, producing a luminescent signal. This reaction is highly selective, meaning Rluc primarily acts on this compound and closely related analogs. This selectivity is crucial for the specificity of bioluminescent assays using this compound. [, , ]
A: While the provided articles don't detail specific SAR studies on this compound, they highlight the impact of structural modifications on its stability and luminescent properties. For example, protecting the oxidation-prone site of this compound with esters or oxymethyl ethers significantly enhances its stability in cell culture media, leading to a greater signal-to-background ratio in bioluminescence assays. []
A: this compound is known to be unstable in aqueous solutions, particularly at physiological temperatures. [] To improve its stability and bioavailability, researchers have explored various formulation strategies, including the use of protective groups, such as esters and oxymethyl ethers. [] These modifications help shield the molecule from degradation and increase its half-life in biological media.
ANone: The provided research focuses on the use of this compound as a reagent in bioluminescent assays and doesn't explore its therapeutic potential, toxicity, environmental impact, or other aspects relevant to drug development. Therefore, these questions are not directly addressed in the given context.
ANone: this compound, as a key component of bioluminescence imaging, has fostered significant cross-disciplinary research. Examples include:
- Biochemistry and Molecular Biology: Investigating protein-protein interactions using BRET assays [, , ], and real-time monitoring of cellular signaling pathways. []
- Cell Biology: Tracking transplanted neural stem cells in the brain. []
- Immunology: Understanding the formation and function of inflammasomes. []
- Biomedical Engineering: Developing self-luminescent photodynamic therapy strategies for cancer treatment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


